molecular formula C14H10O2 B8515931 2,5-Cyclohexadien-1-one, 4-hydroxy-4-(phenylethynyl)- CAS No. 120552-88-7

2,5-Cyclohexadien-1-one, 4-hydroxy-4-(phenylethynyl)-

Cat. No. B8515931
M. Wt: 210.23 g/mol
InChI Key: YKVBOJPUYBYFAC-UHFFFAOYSA-N
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Patent
US04772755

Procedure details

Sodium amide (0.35 g, 0.009 mole), dry THF (25 mL), and phenylacetylene (0.92 g, 0.009 mole) were placed in a 100 mL, three-necked round-bottomed flask under nitrogen. The reaction was heated at reflux while nitrogen was blown through the flask until ammonia evolution ceased. The reaction slurry was cooled to -78° C., then added to a mixture of benzoquinone (0.97 g, 0.009 mole) in THF (50 mL) at about -108° C. The reaction mixture was allowed to warm to -30° C., then quenched into a saturated solution of ammonium chloride and extracted with ether. The ether extracts were dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was chromatographed as in Example 3 to yield 0.05 g (2.6%) of the title carbinol.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.97 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2-].[Na+].[C:3]1([C:9]#[CH:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.N.[C:12]1(=[O:19])[CH:17]=[CH:16][C:15](=[O:18])[CH:14]=[CH:13]1>C1COCC1>[OH:18][C:15]1([C:10]#[C:9][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH:16]=[CH:17][C:12](=[O:19])[CH:13]=[CH:14]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
[NH2-].[Na+]
Step Two
Name
Quantity
0.92 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0.97 g
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux while nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
to warm to -30° C.
CUSTOM
Type
CUSTOM
Details
quenched into a saturated solution of ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed as in Example 3
CUSTOM
Type
CUSTOM
Details
to yield 0.05 g (2.6%) of the title carbinol

Outcomes

Product
Name
Type
Smiles
OC1(C=CC(C=C1)=O)C#CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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